![molecular formula C3H6N2S B14486106 Ethylidenethiourea CAS No. 63980-79-0](/img/structure/B14486106.png)
Ethylidenethiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylidenethiourea is an organosulfur compound with the formula C3H6N2S. It is a white solid that is structurally similar to thiourea, with the oxygen atom replaced by a sulfur atom. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and industrial processes.
Preparation Methods
Ethylidenethiourea can be synthesized through several methods:
Condensation of Amines and Carbon Disulfide: This method involves the reaction of ethylenediamine with carbon disulfide in an aqueous medium to produce this compound.
Industrial Production: On an industrial scale, this compound is produced by treating ethylenediamine with carbon disulfide.
Chemical Reactions Analysis
Ethylidenethiourea undergoes various chemical reactions:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols.
Substitution: this compound can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and thiols.
Scientific Research Applications
Ethylene thiourea (ETU), also known as 2-imidazolidinethione, is an organic compound with a variety of applications, primarily as an accelerator in the vulcanization of elastomers . It is also found as a contaminant, metabolite, and degradation product of ethylene bisdithiocarbamates (EBDCs), a class of fungicides .
Health and Safety Concerns
Carcinogenic Potential:
- NIOSH issued a Current Intelligence Bulletin in 1978, highlighting the carcinogenic and teratogenic potential of ETU .
- Studies have shown that prolonged exposure to ETU in experimental animals can lead to hypothyroidism and neoplastic transformation of body tissues .
- Dietary exposure to ETU has caused thyroid-gland cancer (follicular-cell carcinoma) in mice and rats .
- Gak et al. (1976) reported carcinogenicity in rats fed 200 ppm of ETU in their diet, but not in hamsters. At a lower level of 60 ppm, thyroid carcinomas were observed in 44.4% of rats, compared to 3.2% in controls .
Genotoxicity:
- ETU can produce genotoxic effects, including gene mutations and structural chromosomal aberrations .
Teratogenic Effects:
- Ethylene thiourea has been shown to be teratogenic, causing malformations in offspring in laboratory animals .
Exposure Levels
- Among agricultural workers handling EBDC pesticides, pre-exposure urinary concentrations of ETU ranged from 0.5 to 2.1 μg/L, and post-exposure concentrations ranged from 1.9 to 8.2 μg/L .
- In another study, workers had pre-exposure concentrations of less than 1.6 μg/g of creatinine and a post-exposure median concentration of 8.5 μg/g, with a maximum of 40.1 μg/g .
- Ethylene thiourea was measured at a mean concentration of 58 ppb in the urine of agricultural workers in Mexico who applied EBDCs to tomatoes and at 12 ppb in farm owners .
Case Studies and Research Findings
Animal Studies:
- In a study involving Sprague-Dawley rats fed diets containing 175 or 350 mg/kg of ethylenethiourea for 18 months, thyroid carcinomas were observed in the groups receiving the higher concentration .
- Female ICR mice given a combination of ethylenethiourea and sodium nitrite showed significantly higher incidences of endometrial adenocarcinomas and stromal polyps .
Combined Exposure with Sodium Nitrite:
- Concurrent administration of ethylenethiourea and sodium nitrite promoted N-ethyl-N-nitrosourea (ENU)-initiated endometrial adenocarcinoma in female Donryu rats .
Lowest Dose Producing Neoplastic Change:
- Various studies have identified the lowest doses of ethylene thiourea that produce neoplastic changes in different species. These doses vary depending on the species and the type of tumor .
Dose (ppm) | Dose (mg/kg) | Types of Tumors and Incidence | Species and Strains | Investigators |
---|---|---|---|---|
215 | 62 | Lymphomas, Hepatomas | Mouse (C57 Bl/6 x C3H Hybrid) | Innes et al. (1969) |
500 | 40 | Thyroid carcinoma | Rat (Charles River, Sprague-Dawley) | Graham et al. (1973) |
250 | 20 | Thyroid carcinoma | Rat (Charles River, Sprague-Dawley) | Ulland et al. (1975) |
60 | 5 | Thyroid carcinoma | Rat (Unspecified strain) | Gak et al. (1976) |
625 | 15 | Thyroid adenoma | Rat (Charles River Spraque-Dawley) | Freudenthal et al. (1977) |
Preventive Measures
Mechanism of Action
The mechanism of action of ethylidenethiourea involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Ethylidenethiourea can be compared with other similar compounds:
Thiourea: Thiourea is structurally similar to this compound but has different properties and applications.
Selenourea: Selenourea is another similar compound, where the sulfur atom is replaced by selenium.
Isothiourea: Isothiourea is a tautomeric form of thiourea and has applications in the synthesis of isothiouronium salts.
This compound stands out due to its unique combination of properties, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
63980-79-0 |
---|---|
Molecular Formula |
C3H6N2S |
Molecular Weight |
102.16 g/mol |
IUPAC Name |
ethylidenethiourea |
InChI |
InChI=1S/C3H6N2S/c1-2-5-3(4)6/h2H,1H3,(H2,4,6) |
InChI Key |
NDIUNRFKKUBPRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC=NC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.